REACTION_CXSMILES
|
[CH3:1][Mg+].[Br-].[Cl:4][C:5]1[CH:6]=[C:7]([C:11]2[O:15][N:14]=[C:13]([CH:16]=[O:17])[CH:12]=2)[CH:8]=[CH:9][CH:10]=1>C1COCC1>[Cl:4][C:5]1[CH:6]=[C:7]([C:11]2[O:15][N:14]=[C:13]([CH:16]([OH:17])[CH3:1])[CH:12]=2)[CH:8]=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
313 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(=NO1)C=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with aq. NH4Cl at 0° C.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
To the remaining was added EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of celite
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(=NO1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 124.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |